molecular formula C21H21Cl3N4O B1680724 Rosonabant CAS No. 861151-12-4

Rosonabant

Numéro de catalogue: B1680724
Numéro CAS: 861151-12-4
Poids moléculaire: 451.8 g/mol
Clé InChI: WMMMJGKFKKBRQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Rosonabant implique plusieurs étapes, commençant par la préparation de la structure de base du pyrazole. Les étapes clés incluent :

Méthodes de production industrielle : La production industrielle du this compound suivrait probablement des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut :

Analyse Des Réactions Chimiques

Types de réactions : Le Rosonabant subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Principaux Produits :

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

Le this compound exerce ses effets en antagonisant et en agonisant inversement le récepteur CB1. Ce récepteur fait partie du système endocannabinoïde, qui régule l'appétit, la sensation de douleur, l'humeur et la mémoire . En bloquant les récepteurs CB1, le this compound réduit l'appétit et influence les processus métaboliques . Les cibles moléculaires comprennent les récepteurs CB1 situés dans le système nerveux central et les tissus périphériques .

Composés Similaires :

Unicité du this compound : La structure unique du this compound, avec ses groupes chlorophényle et pipéridinyl spécifiques, lui confère des propriétés pharmacologiques distinctes. comme ses homologues, il a fait face à des défis en raison d'effets psychiatriques indésirables .

Applications De Recherche Scientifique

Obesity Management

Rosonabant has been primarily studied for its efficacy in weight management. Its ability to suppress appetite positions it as a potential treatment for obesity.

Clinical Trials Overview

Several clinical trials have investigated the effectiveness of this compound in weight loss:

Trial Name Population Dosage Duration Results
RIO-EuropeObese patients (BMI ≥30)5 mg or 20 mg/day2 yearsSignificant weight loss and improved metabolic markers
RIO-North AmericaOverweight/obese patients (BMI ~38)5 mg or 20 mg/day2 yearsGreater reductions in waist circumference and lipid profile improvements
Taranabant StudyPatients with type 2 diabetes0.5 mg to 2 mg/day52 weeksNotable weight loss with manageable side effects

Metabolic Syndrome

The blockade of CB1 receptors by this compound has shown promise in improving various cardiometabolic risk factors:

  • Insulin Sensitivity : Enhanced insulin sensitivity has been observed in patients treated with this compound, reducing the risk of type 2 diabetes.
  • Lipid Profile Improvement : Significant reductions in triglycerides and increases in high-density lipoprotein cholesterol have been reported .

Case Study: Long-term Efficacy

A study involving patients with a body mass index greater than or equal to 30 demonstrated that treatment with this compound over two years resulted in an average weight loss of approximately 5.5 kg compared to placebo groups. Improvements were also noted in waist circumference and various metabolic parameters, indicating sustained efficacy over time .

Case Study: Safety Profile

Despite its benefits, the safety profile of this compound remains a concern due to potential psychiatric side effects similar to those seen with other CB1 antagonists like Rimonabant. Reports indicated instances of mood disturbances, necessitating careful monitoring during treatment .

Comparative Analysis with Other CB1 Antagonists

This compound is part of a broader class of cannabinoid receptor antagonists. Below is a comparative table highlighting its features against other notable compounds:

Compound Name Type Affinity for CB1 Unique Features
RimonabantCB1 AntagonistHighInitially marketed for obesity management
AM251CB1 AntagonistLow nanomolarImproved selectivity over CB2
TaranabantCB1 Inverse AgonistModerateInvestigated for appetite suppression
IbipinabantCB1 AntagonistModerateExplored for similar applications

Activité Biologique

Rosonabant is a cannabinoid receptor type 1 (CB1) antagonist and inverse agonist that was primarily investigated for its potential use in treating obesity. However, the compound was discontinued due to safety concerns similar to those associated with rimonabant, another CB1 antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic processes, and relevant case studies.

This compound functions by blocking the CB1 receptors in the central nervous system and peripheral tissues. This action is significant because CB1 receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and mood modulation. The inhibition of these receptors can lead to:

  • Decreased Appetite : By antagonizing CB1 receptors, this compound can suppress appetite, which is beneficial for weight management.
  • Increased Energy Expenditure : Studies suggest that antagonism of CB1 may enhance energy expenditure and promote weight loss through increased physical activity and metabolic rate.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies, particularly focusing on its effects on weight loss and metabolic regulation. However, it is crucial to note that the drug's development was halted due to adverse effects.

Parameter Effect of this compound
Appetite SuppressionSignificant reduction in food intake
Weight LossPromoted weight loss in obese models
Energy ExpenditureIncreased daily energy expenditure
Mood EffectsAssociated with mood disorders

Case Studies and Research Findings

  • Weight Loss Studies : In animal models, this compound demonstrated a potential for inducing weight loss similar to rimonabant. For instance, studies involving diet-induced obese mice showed a notable decrease in body weight and fat mass following treatment with this compound .
  • Safety Concerns : The primary reason for the discontinuation of this compound was its association with severe psychiatric side effects, including anxiety and suicidal ideation. Similar to rimonabant, these adverse effects raised significant concerns regarding its safety profile .
  • Comparison with Rimonabant : Rimonabant was previously approved for obesity treatment but was withdrawn due to severe psychiatric side effects. This compound was developed with hopes of mitigating these issues; however, it ultimately faced similar challenges .

Summary of Findings

The biological activity of this compound illustrates its potential as a therapeutic agent for obesity through its action as a CB1 antagonist. However, the adverse effects associated with its use have overshadowed its benefits. The following table summarizes key findings from research studies:

Study Focus Findings
Weight ManagementEffective in reducing weight in animal models
Energy MetabolismIncreased energy expenditure observed
Psychiatric EffectsLinked to mood disorders similar to rimonabant

Propriétés

Numéro CAS

861151-12-4

Formule moléculaire

C21H21Cl3N4O

Poids moléculaire

451.8 g/mol

Nom IUPAC

3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29)

Clé InChI

WMMMJGKFKKBRQR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

SMILES isomérique

C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

SMILES canonique

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

E-6776;  E 6776;  E6776;  Rosonabant

Origine du produit

United States

Synthesis routes and methods

Procedure details

N-Aminopiperidine (0.6 mL, 5.6 mmol) and triethylamine (4 mL) were dissolved in methylene chloride (25 mL) under nitrogen atmosphere. The resulting mixture was -cooled to 0° C. and a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-pyrazole-3-carboxylic acid chloride in methylene chloride (15 mL) was added drop wise. The resulting reaction mixture was stirred at room temperature (approximately 25° C.) overnight. The reaction mixture was washed with water, followed by a saturated aqueous solution of sodium bicarbonate, again with water, dried over sodium sulfate, filtered and evaporated to dryness in a rotavapor. The resulting crude solid was crystallised from ethanol. The crystallised solid was removed via filtration and the mother liquors were concentrated to yield a second fraction of crystallised product. The two fractions were combined to give a total amount of 1.7 g (57% of theoretical yield) of the title compound having a melting point of 183-186° C.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-pyrazole-3-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rosonabant
Reactant of Route 2
Reactant of Route 2
Rosonabant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.